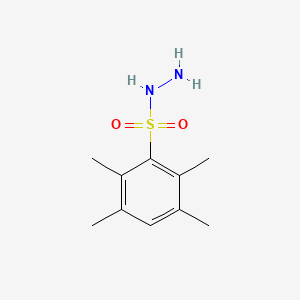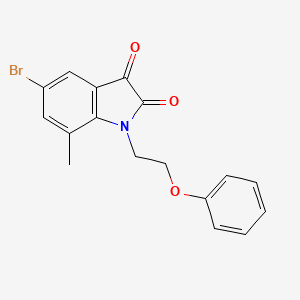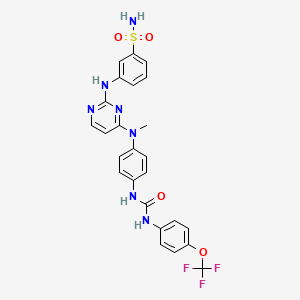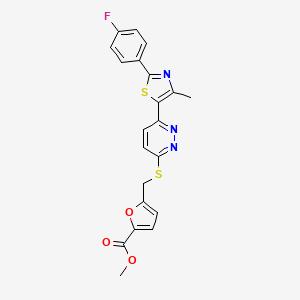![molecular formula C24H18N4O6S B2482300 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-il)acetamido)-3-fenil-3,4-dihidrotieno[3,4-d]piridazina-1-carboxilato de etilo CAS No. 1396783-84-8](/img/structure/B2482300.png)
4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-il)acetamido)-3-fenil-3,4-dihidrotieno[3,4-d]piridazina-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H18N4O6S and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiproliferativa en células leucémicas
El compuesto ha demostrado una actividad antiproliferativa significativa en células de leucemia promielocítica humana HL-60 . A una concentración de 23.5 μM, reduce la proliferación celular en un 50% e induce la apoptosis de manera dependiente de la concentración. Los mecanismos clave incluyen la activación de la caspasa-3, la regulación al alza de la proteína proapoptótica Bax, el aumento de los niveles intracelulares de Ca2+, la producción de especies reactivas de oxígeno (ROS) y la disrupción del potencial de la membrana mitocondrial. Estos hallazgos sugieren su potencial como terapéutico contra la leucemia.
Inhibición del crecimiento de tumores sólidos
Además de la leucemia, este compuesto ha sido evaluado por su inhibición del crecimiento en líneas celulares de tumores sólidos humanos. Si bien los detalles específicos no están disponibles fácilmente, vale la pena explorar sus efectos en varios tipos de cáncer para evaluar su potencial antitumoral más amplio .
Propiedades antiinflamatorias
Un intermedio en la síntesis de furoquinolonas, el 2-(3-hidroxianilino)-4-oxo-4,5-dihidrofurano-3-carboxilato de etilo, exhibe actividad antiinflamatoria . Investigar sus mecanismos antiinflamatorios y sus posibles aplicaciones clínicas podría ser valioso.
Síntesis de derivados relacionados
Los investigadores han sintetizado varios derivados relacionados con este compuesto. Por ejemplo, la 1,2,3,4-tetrahidro-4-oxo-10-clorobenzo[g]quinolina está estructuralmente relacionada y ha sido estudiada . Explorar estos derivados puede revelar aplicaciones adicionales.
Síntesis asistida por microondas de ácidos 4-oxo-2-butenoicos
La estructura del compuesto sugiere la presencia de un fragmento de ácido 4-oxo-2-butenoico. Se ha desarrollado la síntesis asistida por microondas de ácidos 4-oxo-2-butenoicos a partir de derivados relacionados de metilcetona y ácido glicólico . Investigar la reactividad de este compuesto en reacciones similares podría conducir a nuevos derivados.
Síntesis de oxazoles
Teniendo en cuenta el anillo de oxazol en el compuesto, explorar su potencial en la síntesis de 2-aril-5-alquil-oxazoles sustituidos podría ser interesante . Los oxazoles tienen diversas actividades biológicas, y la estructura única de este compuesto puede contribuir a nuevos derivados.
Propiedades
IUPAC Name |
ethyl 4-oxo-5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S/c1-2-33-23(31)20-15-13-35-21(19(15)22(30)28(26-20)14-8-4-3-5-9-14)25-18(29)12-27-16-10-6-7-11-17(16)34-24(27)32/h3-11,13H,2,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGOVSRUDYDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 3-METHYLBENZOATE](/img/structure/B2482219.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2482223.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2482225.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)
![3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2482228.png)
![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2482231.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2482235.png)
![4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2482236.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/new.no-structure.jpg)

